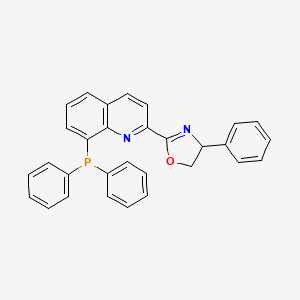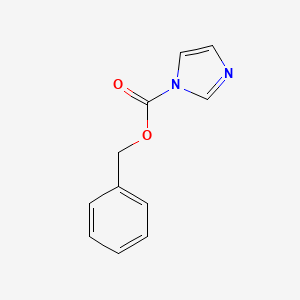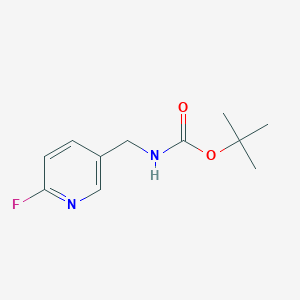![molecular formula C29H31N3O5 B12497950 Methyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497950.png)
Methyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoylpiperazine moiety, a dimethylphenoxy group, and an acetamido linkage, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of Benzoylpiperazine: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.
Introduction of the Dimethylphenoxy Group: The next step involves the reaction of 2,4-dimethylphenol with an appropriate acylating agent to introduce the dimethylphenoxy group.
Coupling Reactions: The final step involves coupling the benzoylpiperazine intermediate with the dimethylphenoxy acetamido intermediate under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzoylpiperazine moiety may interact with receptors or enzymes, modulating their activity. The dimethylphenoxy group may enhance the compound’s binding affinity and specificity. The acetamido linkage may play a role in the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar compounds to METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE include:
METHYL 4-(4-METHYLPIPERAZIN-1-YL)BENZOATE: This compound lacks the dimethylphenoxy and acetamido groups, making it less complex.
METHYL 4-(1H-IMIDAZOL-1-YL)BENZOATE: This compound features an imidazole ring instead of the benzoylpiperazine moiety, leading to different chemical and biological properties.
The uniqueness of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C29H31N3O5 |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(2,4-dimethylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C29H31N3O5/c1-20-9-12-26(21(2)17-20)37-19-27(33)30-24-18-23(29(35)36-3)10-11-25(24)31-13-15-32(16-14-31)28(34)22-7-5-4-6-8-22/h4-12,17-18H,13-16,19H2,1-3H3,(H,30,33) |
Clé InChI |
IQLOWBSHYBCYAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B12497867.png)



![Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497888.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone](/img/structure/B12497902.png)
![3-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12497905.png)

![(4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole](/img/structure/B12497911.png)
![1-[4-(propan-2-yl)phenyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12497918.png)

![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B12497946.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12497953.png)
